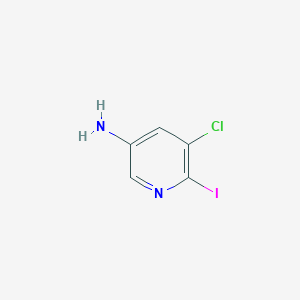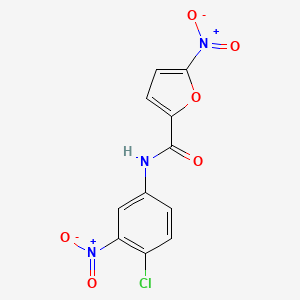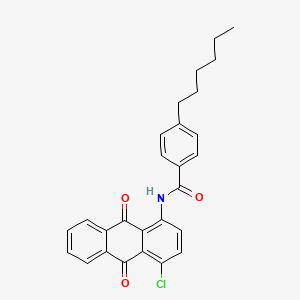![molecular formula C22H18N2O2 B12455607 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring . The resulting benzoxazole derivative is then coupled with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as metal catalysts or nanocatalysts may be used to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines.
Material Science: Benzoxazole derivatives are used in the development of advanced materials, including polymers and dyes.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer properties.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide stands out due to its unique combination of a benzoxazole ring and a phenylpropanamide moiety, which contributes to its diverse range of applications and biological activities .
Propiedades
Fórmula molecular |
C22H18N2O2 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H18N2O2/c25-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)26-22/h1-12,15H,13-14H2,(H,23,25) |
Clave InChI |
CIEWGSIPGPCPGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)

![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)

![3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]](/img/structure/B12455569.png)


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)

